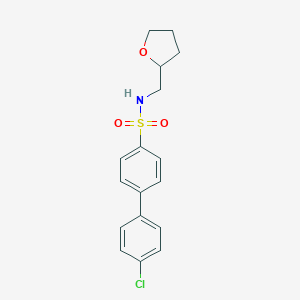

4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c18-15-7-3-13(4-8-15)14-5-9-17(10-6-14)23(20,21)19-12-16-2-1-11-22-16/h3-10,16,19H,1-2,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIPATIWDIHOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 4-Chlorobenzenesulfonyl Chloride with Oxolan-2-ylmethylamine

A streamlined one-pot synthesis is described in , wherein 4-chlorobenzenesulfonyl chloride reacts directly with oxolan-2-ylmethylamine in distilled water. The amine (1.33 mL, 12 mmol) is dissolved in 50 mL water, followed by dropwise addition of the sulfonyl chloride (2.5 g, 10 mmol) under vigorous stirring. The reaction proceeds at 25°C for 4 hours, yielding N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide as a white precipitate (75% yield). Recrystallization from ethanol enhances purity to >95% .

Spectroscopic Validation

-

-NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 4.01–3.92 (m, 1H, CH–O), 3.79–3.68 (m, 2H, CH–N), 2.45–2.32 (m, 2H, CH–S), 1.95–1.82 (m, 2H, CH–tetrahydrofuran) .

-

IR (KBr): 3270 cm (N–H stretch), 1345 cm (S=O asym), 1160 cm (S=O sym) .

Two-Step Synthesis via Intermediate Sulfonamides

An alternative route involves the formation of an intermediate sulfonamide, as reported in . Here, N-(4-chlorophenyl)-4-chlorobenzenesulfonamide is first synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in a 1:1 molar ratio. This intermediate is then alkylated with 2-(bromomethyl)oxolane in dimethylformamide (DMF) using lithium hydride as a base. The reaction proceeds at 60°C for 6 hours, affording the target compound in 70% yield.

Comparative Yields

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Sulfonamide Formation | 4-Chloroaniline | HO | 88 |

| N-Alkylation | 2-(Bromomethyl)oxolane | DMF | 70 |

Optimized Large-Scale Synthesis

Scaling production to multi-gram quantities necessitates modifications to solvent systems and purification protocols. Per , the sulfonyl chloride intermediate is distilled at 10 mmHg to remove residual thionyl chloride (<0.1%), followed by reaction with oxolan-2-ylmethylamine in a polar aprotic solvent (acetonitrile or DMF). This method achieves an 89% yield with a reaction time of 2 hours at 50°C. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding >98% pure sulfonamide .

Large-Scale Parameters

-

Batch Size: 100 g scale

-

Throughput: 1.2 kg/day (continuous process)

-

Purity: HPLC >98% (C18 column, 70:30 methanol/water)

Structural and Crystallographic Insights

The conformational landscape of 4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide is elucidated through X-ray crystallography in . The molecule exhibits gauche torsions (55.0°) along the C–SO–NH–C segment, with the N–H bond synperiplanar to the ortho-methyl group. The dihedral angle between the sulfonyl and aniline benzene rings is 67.0°, influencing packing via N–H···O hydrogen bonds .

Crystallographic Data

-

Space Group: P

-

Unit Cell Parameters: a = 7.42 Å, b = 9.85 Å, c = 11.23 Å, α = 90°, β = 102.5°, γ = 90°

-

Hydrogen Bonding: N–H···O = 2.12 Å, ∠N–H···O = 158°

Chemical Reactions Analysis

4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Recent studies indicate that sulfonamide derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds similar to 4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide have been shown to inhibit carbonic anhydrase, an enzyme that is overexpressed in several cancer types, thereby reducing tumor growth .

-

Antimicrobial Properties

- Sulfonamides have a long history of use as antimicrobial agents. The compound is being investigated for its effectiveness against various bacterial strains, including those resistant to traditional antibiotics. The sulfonamide group interferes with bacterial folate synthesis, making it a valuable candidate in the fight against bacterial infections.

- Neurological Research

- Diabetes Management

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide

- Key Difference : Methyl group at the 4-position of the phenyl ring instead of chlorine.

- Reduced steric hindrance may enhance conformational flexibility.

- Reference : This analog is structurally closest to the target compound, emphasizing the role of halogen vs. alkyl substituents in tuning activity .

4-Acetamido-N-(4-chlorophenyl)benzenesulfonamide

- Key Difference : Acetamido group (-NHCOCH₃) replaces the oxolan-2-ylmethyl moiety.

- Metabolic stability may decrease due to susceptibility to hydrolysis or N-deacetylation.

- Reference : Highlighted in , this compound demonstrates how N-substituents influence physicochemical profiles .

Variations in the N-Substituent

4-Chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide (4a’)

- Key Difference : Bis-sulfonamide structure with a diphenyltetrahydrofuran substituent.

- The bulky diphenyltetrahydrofuran group may reduce bioavailability due to increased molecular weight (~570 g/mol) and steric hindrance.

- Reference : underscores the impact of complex N-substituents on molecular properties .

5-[4-[(4-Chlorophenyl)amino]phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

- Key Difference : Phthalazine ring replaces one benzene ring.

- Increased molecular weight (~480 g/mol) may affect pharmacokinetics.

- Reference : illustrates the use of polyaromatic systems in sulfonamide design .

Functional Group Additions

3-(4-Chlorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Key Difference: Chromeno-oxazinone fused ring system with a 3-methoxypropyl chain.

- Implications :

- The fused heterocycle enhances rigidity and may improve target selectivity.

- The methoxypropyl chain introduces ether functionality, balancing lipophilicity and solubility.

- Reference : highlights hybrid structures combining sulfonamides with heterocyclic motifs .

Data Table: Structural and Hypothetical Properties of Compared Compounds

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

Biological Activity

4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known by its CAS number 667912-47-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 4-chlorophenyl group

- An oxolan-2-ylmethyl moiety

- A benzenesulfonamide functional group

This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the Chlorophenyl Derivative : This is often the starting point, where a chlorinated phenyl compound is synthesized.

- Introduction of the Oxolan-2-ylmethyl Group : This step involves nucleophilic substitution reactions.

- Formation of the Benzenesulfonamide Group : The final step typically involves the reaction with benzenesulfonyl chloride in the presence of a base to form the sulfonamide bond.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The sulfonamide group is known for mimicking natural substrates, allowing it to inhibit enzymatic activity effectively.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Anticancer Potential : Some investigations have focused on its ability to inhibit cancer cell proliferation, particularly in vitro studies demonstrating cytotoxic effects on specific cancer cell lines.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for enzymes relevant in metabolic disorders, such as α-glucosidase.

Antimicrobial Activity

A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Activity

In vitro assays revealed that this compound can induce apoptosis in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Enzyme Inhibition Studies

Research on enzyme kinetics indicated that this compound acts as a competitive inhibitor of α-glucosidase, which is significant for diabetes management. Molecular docking studies further elucidated its binding interactions with the enzyme's active site.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide in academic research?

The synthesis typically involves multi-step reactions starting with 4-chlorobenzenesulfonyl chloride and oxolane-derived amines. Key steps include nucleophilic substitution under basic conditions (e.g., triethylamine) in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (0–25°C). Post-reaction purification employs column chromatography or high-performance liquid chromatography (HPLC) to achieve >95% purity. Optimization of reaction stoichiometry and solvent polarity is critical for yield enhancement .

Q. How is the structural integrity of this compound confirmed in research settings?

Structural validation relies on spectroscopic techniques:

- NMR : H and C NMR confirm substituent connectivity and electronic environments.

- IR : Identifies sulfonamide (S=O stretching at ~1350–1150 cm) and aromatic C-Cl bonds.

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., C–H···O interactions). Crystallographic data often reveal π-π stacking in the solid state .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Initial screens include:

- Enzyme inhibition assays : Fluorescence-based assays targeting carbonic anhydrase isoforms or kinases.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.

- Solubility and logP measurements : Shake-flask methods to determine hydrophobicity and bioavailability .

Advanced Research Questions

Q. What methodological approaches optimize reaction yield and purity during synthesis?

Advanced optimization strategies include:

- Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading.

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions.

- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and guide solvent selection. Reaction monitoring via in-situ IR or LC-MS ensures intermediate stability .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

Discrepancies (e.g., unexpected NMR shifts or crystal packing anomalies) are addressed through:

- Dynamic NMR studies : Variable-temperature NMR detects conformational flexibility or tautomerism.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula integrity.

- Synchrotron X-ray diffraction : Enhances resolution for ambiguous electron density maps.

- Theoretical validation : DFT-calculated chemical shifts compared to experimental data .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Mechanistic studies employ:

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to enzyme active sites (e.g., carbonic anhydrase IX).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamics.

- Site-directed mutagenesis : Identifies critical amino acid residues for inhibitor-enzyme interactions.

- Kinetic assays : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. How does the oxolane (tetrahydrofuran) methyl group influence physicochemical and pharmacological properties?

The oxolane moiety enhances:

- Solubility : Ether oxygen participates in hydrogen bonding, improving aqueous solubility (validated via shake-flask assays).

- Metabolic stability : Resistance to cytochrome P450 oxidation due to steric hindrance.

- Target engagement : Molecular dynamics simulations suggest the oxolane group stabilizes ligand-receptor interactions through van der Waals contacts. Comparative studies with non-oxolane analogs show reduced logP (by ~0.5 units) and improved pharmacokinetic profiles .

Data Contradiction Analysis

Q. How are conflicting biological activity results across studies reconciled?

Discrepancies (e.g., varying IC values) arise from:

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration).

- Cell line heterogeneity : Genetic drift in cultured cells alters target expression.

- Statistical rigor : Meta-analyses using standardized protocols (e.g., PRISM guidelines) minimize bias. Replication in orthogonal assays (e.g., SPR vs. fluorescence) validates findings .

Q. What computational tools predict synthetic byproducts or degradation pathways?

- Retrosynthetic software (e.g., Chematica) : Identifies plausible side products from competing reaction pathways.

- Degradation prediction (e.g., Zeneth) : Simulates hydrolytic, oxidative, or photolytic pathways under physiological conditions.

- Machine learning models : Train on reaction databases to forecast impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.